molecular formula C24H22N2O4 B11230851 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11230851
M. Wt: 402.4 g/mol
InChI Key: MORFSAKEURYSSE-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that combines the structural features of chromene and carbazole

Preparation Methods

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves a multi-step process. One common method includes the esterification of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N′-carbonyldiimidazole to activate the carboxylic acid group. This is followed by the reaction with 2,3,4,9-tetrahydro-1H-carbazol-1-amine under controlled conditions to form the desired acetamide derivative .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbonyl groups in the chromene and carbazole structures can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The chromene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C24H22N2O4/c1-14-11-23(28)30-21-12-15(9-10-16(14)21)29-13-22(27)25-20-8-4-6-18-17-5-2-3-7-19(17)26-24(18)20/h2-3,5,7,9-12,20,26H,4,6,8,13H2,1H3,(H,25,27)

InChI Key

MORFSAKEURYSSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45

Origin of Product

United States

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